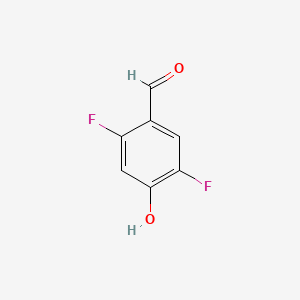

2,5-ジフルオロ-4-ヒドロキシベンズアルデヒド

説明

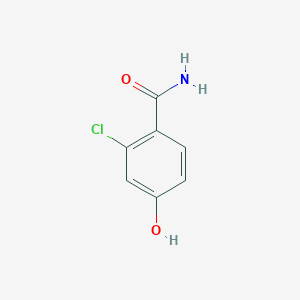

2,5-Difluoro-4-hydroxybenzaldehyde (DFHBA) is a compound with a wide range of applications in the field of science. It is a naturally occurring chemical found in plants and can be synthesized in the laboratory. DFHBA is a versatile compound with potential applications in many areas, including biochemistry, physiology, and pharmacology.

科学的研究の応用

医薬品中間体

2,5-ジフルオロ-4-ヒドロキシベンズアルデヒド: 医薬品における一次および二次中間体として広く使用されています . この役割は、医薬品有効成分(API)である複雑な分子の合成において極めて重要です。この化合物は分子にフッ素原子を導入できるため、特に価値があります。フッ素は医薬品の生物学的活性を大幅に変えることが知られています。

有機合成

有機化学では、この化合物はさまざまな有機化合物の合成のための汎用的な構成要素として機能します。 アルデヒド基による求核付加反応、およびヒドロキシ基によって促進される求電子置換反応などの反応に関与しています . ジフルオロ構造により、医薬品化学において新しいC-F結合を生成するために不可欠なハロゲン交換反応の候補にもなります。

分析化学

この化合物は、分析化学において標準または試薬として使用して、新しい分析方法を開発できます。 そのユニークなスペクトル特性により、NMRや質量分析を含む分光分析において参照化合物となり、物質の同定と定量に役立ちます .

環境科学

2,5-ジフルオロ-4-ヒドロキシベンズアルデヒド: 環境科学研究において、環境中のフッ素化化合物の挙動を研究するために使用できます。 その安定性と分解に対する耐性により、このような化合物が生態系に長期的に与える影響とその潜在的な生物濃縮を理解するのに役立ちます .

生化学研究

生化学では、この化合物は、特にアルデヒド反応性酵素を含む酵素-基質相互作用を研究するために使用できます。 酵素触媒と阻害のメカニズムを調査するための基質アナログとして機能し、酵素機能と調節に関する洞察を提供します .

産業用途

産業的には、2,5-ジフルオロ-4-ヒドロキシベンズアルデヒドは、染料、農薬、その他の工業用化学品の合成に使用できます。 反応性のアルデヒド基は、アミンとシッフ塩基を形成でき、これは多くの工業用化合物の前駆体です .

医薬品化学研究

医薬品化合物へのフッ素原子の導入は、その薬物動態および薬力学的特性に大きく影響を与える可能性があります。2,5-ジフルオロ-4-ヒドロキシベンズアルデヒドは、そのため、より優れた有効性と低減された毒性を備えた新しい薬物の開発のために、医薬品化学研究において貴重です .

作用機序

Target of Action

It is known that this compound is used as a primary and secondary intermediate in pharmaceutical applications , suggesting that it may interact with various biological targets depending on the specific context.

Action Environment

The action of 2,5-Difluoro-4-hydroxybenzaldehyde can be influenced by various environmental factors. For instance, it is known to be air-sensitive and should be stored away from oxidizing agents . These factors could potentially affect its stability, efficacy, and the nature of its interactions with other compounds.

生化学分析

Biochemical Properties

2,5-Difluoro-4-hydroxybenzaldehyde plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress response pathways, such as superoxide dismutases and glutathione reductase . These interactions often result in the modulation of the enzyme’s activity, either through inhibition or activation, depending on the specific context of the reaction. Additionally, 2,5-Difluoro-4-hydroxybenzaldehyde can act as a redox-active compound, influencing the redox state of cells and thereby affecting various biochemical pathways .

Cellular Effects

The effects of 2,5-Difluoro-4-hydroxybenzaldehyde on cellular processes are diverse and depend on the type of cell and the specific cellular context. In fungal cells, for instance, this compound has been shown to disrupt cellular antioxidation systems, leading to oxidative stress and inhibition of fungal growth . In mammalian cells, 2,5-Difluoro-4-hydroxybenzaldehyde can influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes . These effects can result in changes in cell function, including alterations in cell proliferation, apoptosis, and metabolic activity.

Molecular Mechanism

At the molecular level, 2,5-Difluoro-4-hydroxybenzaldehyde exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and proteins, which can lead to enzyme inhibition or activation . For example, the compound can inhibit the activity of superoxide dismutases, leading to an accumulation of reactive oxygen species and subsequent oxidative stress . Additionally, 2,5-Difluoro-4-hydroxybenzaldehyde can modulate gene expression by affecting transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in oxidative stress response and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Difluoro-4-hydroxybenzaldehyde can change over time due to factors such as stability and degradation. The compound is known to be air-sensitive and should be stored under inert gas to maintain its stability . Over time, degradation of 2,5-Difluoro-4-hydroxybenzaldehyde can occur, potentially leading to a decrease in its efficacy and changes in its effects on cellular function . Long-term studies have shown that the compound can have sustained effects on cellular processes, but these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of 2,5-Difluoro-4-hydroxybenzaldehyde in animal models vary with different dosages. At low doses, the compound may have minimal effects, while at higher doses, it can induce significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, 2,5-Difluoro-4-hydroxybenzaldehyde can exhibit toxic or adverse effects, including oxidative stress, cellular damage, and disruption of normal metabolic processes .

Metabolic Pathways

2,5-Difluoro-4-hydroxybenzaldehyde is involved in several metabolic pathways, primarily those related to oxidative stress response and redox regulation . The compound interacts with enzymes such as superoxide dismutases and glutathione reductase, influencing the levels of reactive oxygen species and other metabolites . These interactions can affect metabolic flux and the overall balance of redox states within cells . Additionally, 2,5-Difluoro-4-hydroxybenzaldehyde can be metabolized by various enzymes, leading to the formation of different metabolites that may have distinct biological activities .

Transport and Distribution

Within cells and tissues, 2,5-Difluoro-4-hydroxybenzaldehyde is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound in specific cellular compartments . For example, the compound may be transported into mitochondria, where it can exert its effects on mitochondrial function and oxidative stress response . The distribution of 2,5-Difluoro-4-hydroxybenzaldehyde within tissues can also affect its overall efficacy and biological activity .

Subcellular Localization

The subcellular localization of 2,5-Difluoro-4-hydroxybenzaldehyde is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 2,5-Difluoro-4-hydroxybenzaldehyde may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress response . The localization of the compound within different subcellular compartments can affect its interactions with biomolecules and its overall impact on cellular processes .

特性

IUPAC Name |

2,5-difluoro-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPHRYLGIPAZBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)O)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620952 | |

| Record name | 2,5-Difluoro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918523-99-6 | |

| Record name | 2,5-Difluoro-4-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918523-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluoro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzaldehyde, 2,5-difluoro-4-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

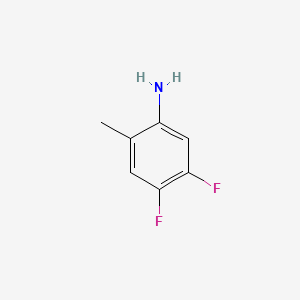

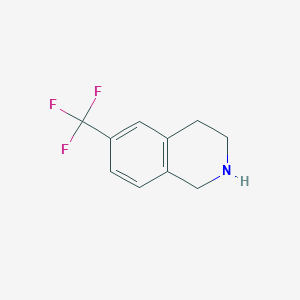

![4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B1591860.png)